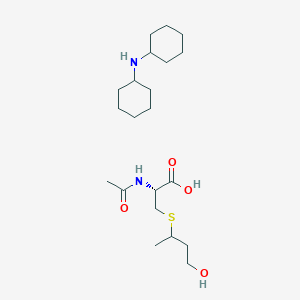
(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that may include ring-closing metathesis, diastereoselective Grignard reactions, and the use of L-serine as a starting material for cyclohexene skeletons, as demonstrated by Xin Cong and Z. Yao (2006). Similarly, D. Mohapatra, Nagesh Guguloth, and J. Yadav (2012) highlighted the importance of chelation-controlled modified Simmon–Smith cyclopropanation and Wittig reaction in their synthetic strategies.
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR studies, plays a crucial role in confirming the stereochemistry of synthesized compounds. Studies such as those by C. Papageorgiou et al. (1998) and M. Helliwell et al. (2011) have employed these techniques to elucidate the complex structures of related compounds.
Chemical Reactions and Properties
The reactivity of compounds similar to "(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid; N-cyclohexylcyclohexanamine" includes their ability to undergo transformations such as esterification, amidation, and cyclization reactions. For instance, research by A. Gaucher et al. (1994) demonstrated the synthesis of norcoronamic acid through a series of selective transformations, highlighting the compound's versatile reactivity.
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the behavior of compounds under various conditions. The work of B. Barton et al. (2015) on the inclusion of methylcyclohexanones in TETROL clathrates provides insights into the physical interactions and stability of cyclic compounds.
Aplicaciones Científicas De Investigación
Synthesis Applications
- Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine : The compound was used in the preparation of 2-(N-cytisinyl)acetamide or 3-(N-cytisinyl)propanamide, leading to the synthesis of N-(2-aminoethyl)-or N-(3-aminopropyl)cytisine through reduction of the amide (Shishkin et al., 2012).
- Synthesis of Enantiopure cis- and trans-4-Hydroxypipecolic Acid : The compound contributed to the synthesis of enantiopure cis- and trans-4-hydroxypipecolic acid from ethyl (R)-4-cyano-3-hydroxybutanoate (Occhiato et al., 2009).
- Synthesis of Novel Kappa-Opioid Receptor Antagonist : It was used in the pharmacological characterization of a novel kappa-opioid receptor antagonist, demonstrating high affinity and selectivity (Grimwood et al., 2011).
- Asymmetric Syntheses Applications : The compound played a role in the total asymmetric syntheses of various acids, showcasing its utility in stereoselective organic synthesis (Gaucher et al., 1994).
Chemical and Biological Research
- Development of Growth Regulatory Compounds : The compound was used in the synthesis of pyrazolesulfanyl- and isoxazolesulfanyl-1H-[1,2,4]triazoles, which were tested for their potential as plant growth stimulators (Eliazyan et al., 2011).
- Synthesis of Neurotoxin Analogues : It contributed to the synthesis of 2-amino-3-([15N]-methylamino)propanoic acid (BMAA), a neurotoxin, from α-acetamidoacrylic acid (Hu & Ziffer, 1990).
- Production of Methylisocitrate : The compound was used in the stereocontrolled synthesis of (2R,3S)‐2‐Methylisocitrate, an intermediate in the methylcitrate cycle in bacteria and fungi (Darley et al., 2003).
- Synthesis of Antitumor Agents : It was instrumental in synthesizing derivatives with antitumor activities, demonstrating its potential in medicinal chemistry (Jing, 2011).
Safety And Hazards
Safety and hazards associated with a chemical compound can include health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility)7. However, specific safety and hazard information for this compound is not available in the literature.
Direcciones Futuras
Future directions could involve further research to elucidate the synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of this compound. This could involve experimental studies, computational modeling, and literature reviews.
Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, consultation with a chemist or access to specialized databases may be required.
Propiedades
IUPAC Name |
(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h11-13H,1-10H2;6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t;6?,8-/m.0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBHBRRJHGBLML-OEHCSORGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCO)SC[C@@H](C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 72208405 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

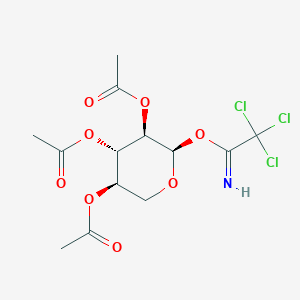
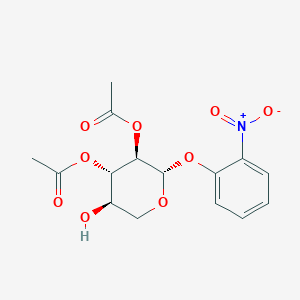
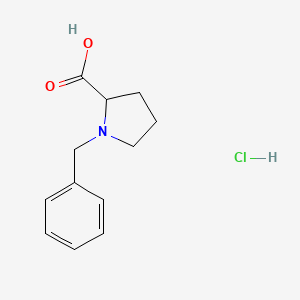
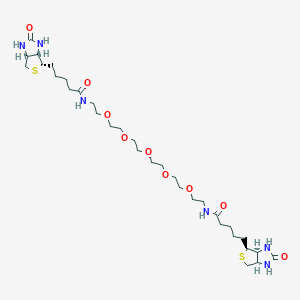
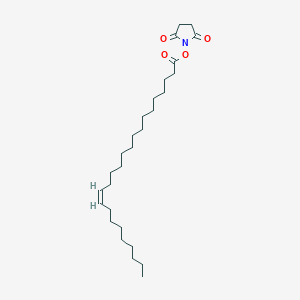
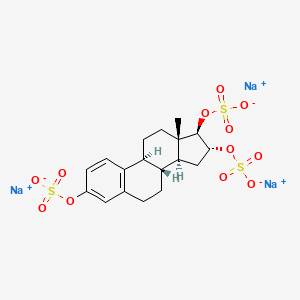
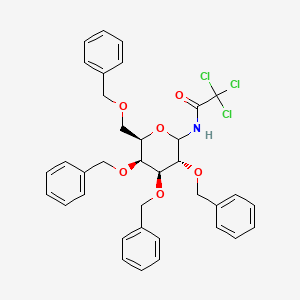
![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)
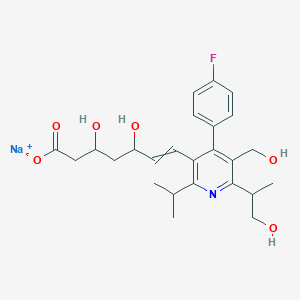
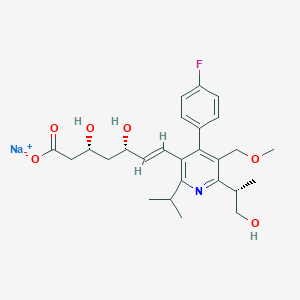
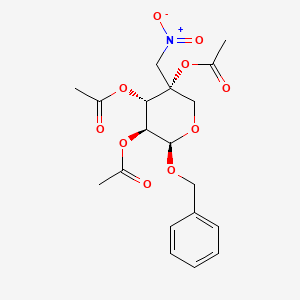
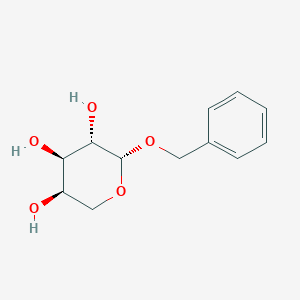
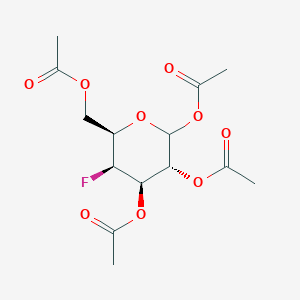
![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)